molecular formula C16H16BrN3O2 B2874377 2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2034389-05-2

2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide

Cat. No. B2874377
CAS RN: 2034389-05-2
M. Wt: 362.227
InChI Key: DMFTZFHGVCOEJG-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide” is a chemical compound . It is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR .

Scientific Research Applications

Quorum Sensing Inhibition

This compound has been identified as an active inhibitor of the LuxR-type receptor in Acinetobacter baumannii – AbaR . It disrupts the quorum sensing (QS) mechanism, which bacteria use to regulate gene expression in response to cell population density. By inhibiting QS, it can prevent bacterial coordination, reducing their ability to form biofilms and cause infections.

Antimicrobial Activity

Due to its role in quorum sensing inhibition, this compound also exhibits potential as an antimicrobial agent. It could be particularly effective against Pseudomonas aeruginosa , where it targets the quorum-sensing repressor QscR . This could lead to new treatments for infections caused by this pathogen.

Future Directions

Indole derivatives, which this compound is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring these possibilities further.

Mechanism of Action

Target of Action

The primary targets of this compound are the LuxR-type receptors . These receptors are a class of proteins that play a crucial role in the regulation of gene expression in response to fluctuations in cell-population density, a phenomenon known as quorum sensing .

Mode of Action

The compound acts as an active inhibitor of the LuxR-type receptors . Specifically, it inhibits the putative LuxR-type receptor in Acinetobacter baumannii – AbaR, and the quorum-sensing repressor in P. aeruginosa – QscR . By inhibiting these receptors, the compound interferes with the normal functioning of quorum sensing, thereby affecting the behavior of the bacterial population .

Biochemical Pathways

The compound’s action on the LuxR-type receptors disrupts the normal quorum sensing pathways in bacteria . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior. It involves the production, release, and subsequent detection of signaling molecules known as autoinducers. By inhibiting the LuxR-type receptors, the compound prevents the detection of these autoinducers, thereby disrupting the communication between bacteria .

Result of Action

The inhibition of the LuxR-type receptors by the compound leads to a disruption in the quorum sensing mechanism in bacteria . This can result in changes in bacterial behavior, such as reduced virulence or altered biofilm formation . The exact molecular and cellular effects can vary depending on the specific strain of bacteria and the environmental conditions .

properties

IUPAC Name

2-bromo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-13-6-2-1-5-12(13)16(22)18-8-9-20-15(21)10-11-4-3-7-14(11)19-20/h1-2,5-6,10H,3-4,7-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFTZFHGVCOEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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